

physicochemical properties of 1-Bromo-2-naphthoic acid

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Compound of Interest

Compound Name: **1-Bromo-2-naphthoic acid**

Cat. No.: **B1266470**

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Bromo-2-naphthoic acid**

Introduction

1-Bromo-2-naphthoic acid (CAS No: 20717-79-7) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the landscape of organic synthesis and medicinal chemistry.^[1] Its rigid naphthalene core, substituted with both a nucleophilic carboxylic acid and an electrophilically reactive bromine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity makes it an indispensable intermediate in the synthesis of a wide array of compounds, including axially chiral biaryls, benzimidazoles, and specialized probes for human cytochrome P450 enzymes.^{[1][2]}

This guide provides a comprehensive exploration of the core physicochemical properties of **1-Bromo-2-naphthoic acid**. As a Senior Application Scientist, the following sections are designed to deliver not just data, but also the underlying scientific rationale and field-proven methodologies essential for its effective utilization in research and development. The protocols described herein are grounded in established principles to ensure reliability and reproducibility for scientists and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental properties of **1-Bromo-2-naphthoic acid** dictate its behavior in both storage and reaction environments. These characteristics are summarized below and form the basis for its application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	20717-79-7	[2] [3]
Molecular Formula	C ₁₁ H ₇ BrO ₂	[2] [3]
Molecular Weight	251.08 g/mol	[2] [3]
Appearance	White to yellow to light brown powder/crystalline powder	[1] [4] [5]
Melting Point	191 °C	[1] [5]
Boiling Point	372.7 ± 25.0 °C (Predicted)	[1]
pKa	2.85 ± 0.30 (Predicted)	[1]

The compound is a solid at room temperature and is generally stable, though it is incompatible with strong bases and strong oxidizing agents.[\[6\]](#) Its high melting point is characteristic of its rigid, planar aromatic structure, which allows for efficient crystal lattice packing.

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing reaction conditions, purification strategies, and bioavailability. As a substituted aromatic carboxylic acid, the solubility of **1-Bromo-2-naphthoic acid** is dictated by the interplay between the polar carboxylic acid group and the large, nonpolar bromonaphthalene ring system. It is expected to be sparingly soluble in water but soluble in many organic solvents.[\[7\]](#)

Experimental Protocol: Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of **1-Bromo-2-naphthoic acid** across a range of relevant solvents.

Materials:

- **1-Bromo-2-naphthoic acid**
- Small test tubes (10 x 75 mm)

- Vortex mixer
- Graduated pipettes or micropipettes
- Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Diethyl Ether.

Procedure:

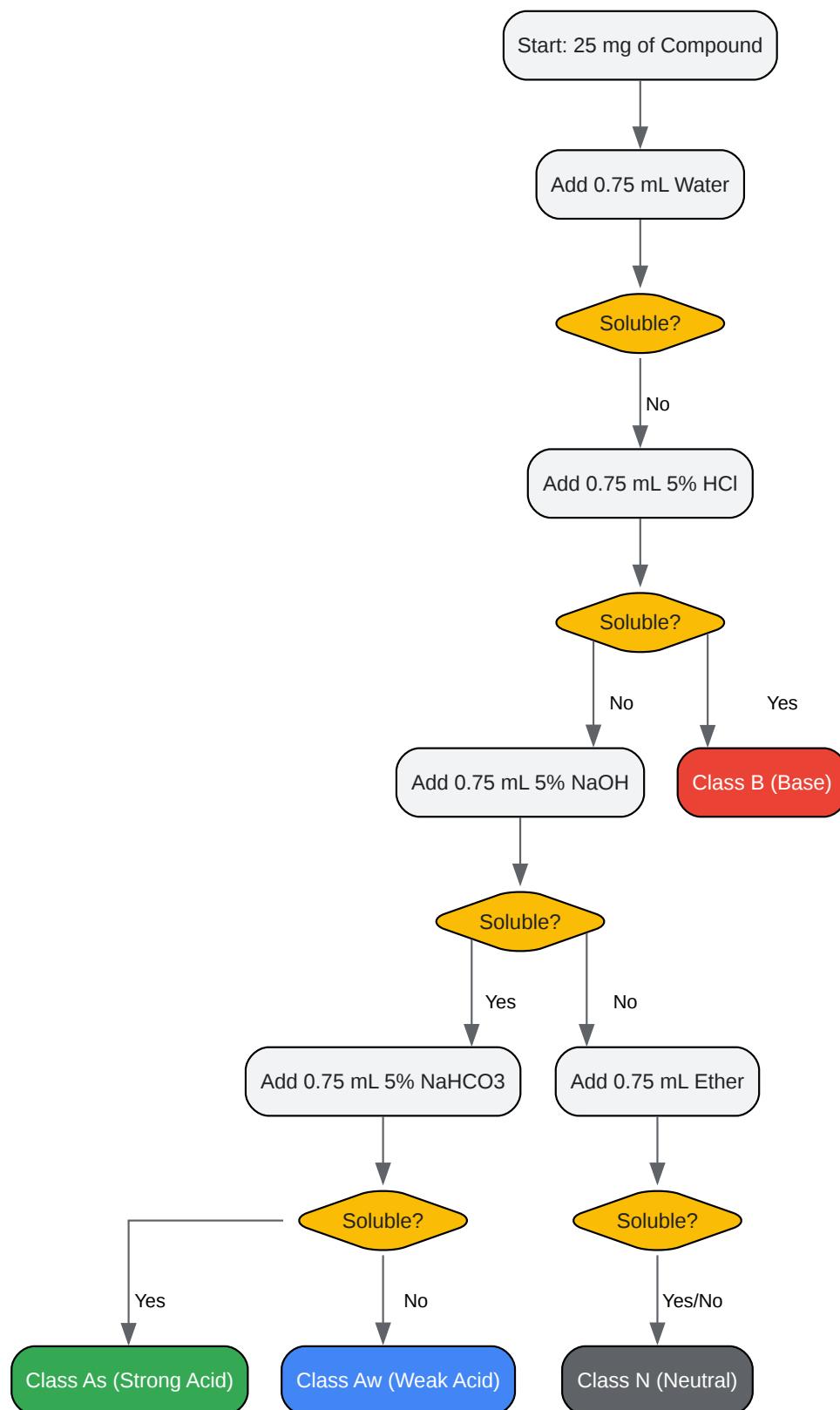
- Sample Preparation: Add approximately 25 mg of **1-Bromo-2-naphthoic acid** to a small, dry test tube.[\[8\]](#)[\[9\]](#)
- Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in 0.25 mL increments.
[\[8\]](#)
- Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds. Visually inspect for dissolution.
- Observation: If the solid dissolves completely after adding 0.75 mL, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble.
- Acid/Base Confirmation:
 - For the test tube with 5% NaOH where solubility is observed, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[\[9\]](#)
 - The reaction with 5% NaHCO₃ is a key indicator for carboxylic acids. Effervescence (CO₂ bubble formation) indicates the presence of a sufficiently strong acidic group like a carboxylic acid.[\[9\]](#)[\[10\]](#)

Causality Behind Experimental Choices:

- Sequential Solvent Addition: Adding the solvent in portions ensures that solubility is not overestimated and allows for the observation of partial solubility.
- Aqueous Acid/Base: Using 5% HCl and 5% NaOH probes the compound's acidic and basic functionalities. As a carboxylic acid, it is expected to be insoluble in acidic media but soluble

in a basic medium like NaOH through the formation of its water-soluble sodium salt (sodium 1-bromo-2-naphthoate).[11]

- Sodium Bicarbonate: NaHCO_3 is a weaker base than NaOH. A positive solubility test (with effervescence) in this medium distinguishes strong organic acids (like carboxylic acids) from weaker ones (like phenols).[9]

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Caption: General workflow for determining the solubility class of an organic compound.

Section 3: Acidity and pKa Analysis

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in solution. For **1-Bromo-2-naphthoic acid**, the pKa value is governed by the carboxylic acid moiety and is crucial for predicting its behavior in different pH environments, which is fundamental in drug development for absorption and formulation studies. The predicted pKa of ~2.85 suggests it is a relatively strong organic acid.^[1] Potentiometric titration is the gold-standard method for its experimental determination.^[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa value by monitoring pH changes during titration with a strong base.

Materials:

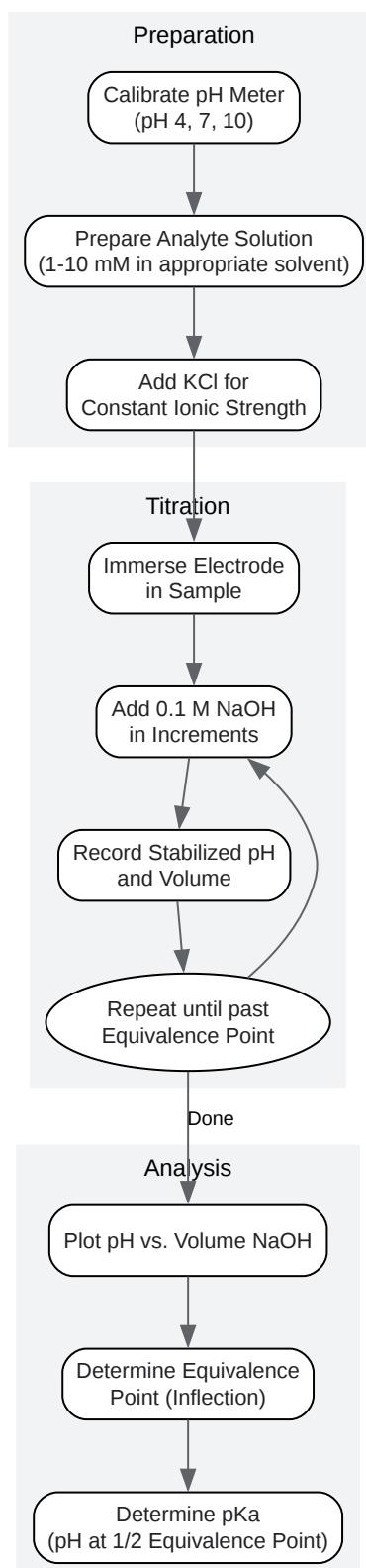
- **1-Bromo-2-naphthoic acid** (high purity)
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Solvent (e.g., a Methanol/Water mixture if solubility in pure water is low)

Procedure:

- Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.^[13]

- Sample Preparation: Accurately weigh a sample of **1-Bromo-2-naphthoic acid** and dissolve it in the chosen solvent to a final concentration of approximately 1-10 mM. To ensure constant ionic strength, add KCl to a concentration of 0.15 M.[13]
- Initial Acidification: If necessary, adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[13]
- Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the pH electrode, and position the burette filled with 0.1 M NaOH.
- Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13]
- Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change).
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - The equivalence point is the inflection point of this curve.
 - The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the acid and its conjugate base are equal.[14]

Trustworthiness through Self-Validation: The accuracy of this protocol is validated by the characteristic sigmoidal shape of the titration curve. A well-defined inflection point is indicative of a clean acid-base reaction, providing confidence in the determined pKa value.[15]



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Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 4: Spectroscopic Signature

Spectroscopic analysis provides a fingerprint of a molecule's structure. For **1-Bromo-2-naphthoic acid**, IR and NMR spectroscopy are essential tools for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Expected Characteristic Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm^{-1} , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
- Aromatic C-H Stretch: A sharp absorption will appear just above 3000 cm^{-1} (typically 3100-3000 cm^{-1}).[\[16\]](#)[\[17\]](#)
- C=O Stretch (Carbonyl): A strong, sharp absorption is expected around 1700-1680 cm^{-1} for the carbonyl group of the aromatic carboxylic acid.
- C=C Stretch (Aromatic Ring): Several medium to weak bands will be present in the 1600-1450 cm^{-1} region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring.[\[16\]](#)[\[18\]](#)
- C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 600-500 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Expected ^1H NMR Spectrum:

- Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm. This signal may not always be observed depending on the solvent and concentration.

- Aromatic Protons (Ar-H): The six protons on the naphthalene ring will appear in the aromatic region, typically between 7.0-9.0 ppm.[16][19] Due to the substitution pattern, they will be chemically non-equivalent and will likely exhibit a complex pattern of doublets and multiplets due to spin-spin coupling. The proton adjacent to the bromine atom and the proton ortho to the carboxylic acid group are expected to be the most deshielded.

Expected ^{13}C NMR Spectrum:

- Carbonyl Carbon (-COOH): This carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.
- Aromatic Carbons (Ar-C): The ten carbons of the naphthalene ring will appear in the range of 110-150 ppm.[17][19] The carbon attached to the bromine (C1) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the carboxylic acid group (C2) and the other quaternary carbons will also be identifiable.

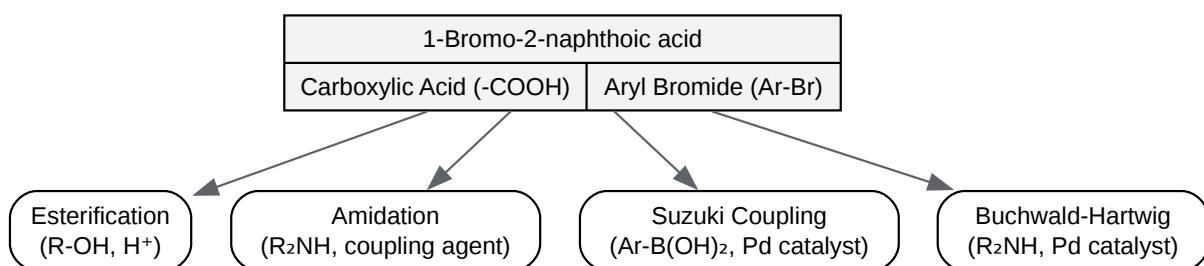
Protocol for Spectroscopic Analysis

- Sample Preparation (NMR): Dissolve ~5-10 mg of **1-Bromo-2-naphthoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. DMSO-d_6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Data Acquisition: Acquire the spectrum according to the instrument's standard operating procedures. For NMR, standard 1D proton and carbon experiments are sufficient for initial characterization.

Section 5: Stability and Reactivity Insights

The chemical reactivity of **1-Bromo-2-naphthoic acid** is defined by its two primary functional groups: the carboxylic acid and the aryl bromide. This dual functionality is the source of its utility as a synthetic intermediate.

- **Carboxylic Acid Group:** This group can undergo standard transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. These reactions allow for its incorporation into larger, more complex molecules.
- **Aryl Bromide:** The bromine atom is an excellent leaving group, making the C1 position susceptible to a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.



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Caption: Key reaction pathways for the functional groups of **1-Bromo-2-naphthoic acid**.

Conclusion

1-Bromo-2-naphthoic acid is a valuable reagent whose utility is deeply rooted in its distinct physicochemical properties. Its defined melting point and spectroscopic signature provide clear metrics for identity and purity. The acidic nature of its carboxylic group and its characteristic solubility profile govern its behavior in various chemical environments, while the dual reactivity of its functional groups offers a rich platform for synthetic innovation. The experimental protocols and theoretical insights provided in this guide equip researchers, scientists, and drug development professionals with the essential knowledge to confidently and effectively utilize this versatile compound in their work.

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